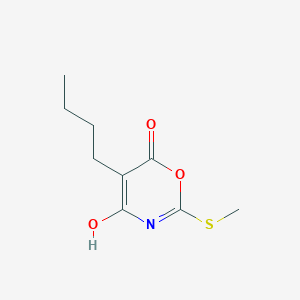
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is a heterocyclic compound that contains an oxazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can be achieved through several methods. One common approach involves the reaction of secondary amides with acyl chlorides under mild conditions. For instance, an Ir-catalyzed one-pot reaction of secondary amides with adipoyl chloride or pimeloyl chloride can yield 1,3-oxazin-4-ones . This method is efficient and provides good yields with broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
化学反应分析
Types of Reactions
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxazine ring can be reduced under specific conditions.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methylsulfanyl group could result in various substituted derivatives.
科学研究应用
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which 5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Benzoxazinone Derivatives: These compounds are also heterocyclic and have applications in medicinal chemistry.
Uniqueness
5-Butyl-6-hydroxy-2-methylsulfanyl-1,3-oxazin-4-one is unique due to its specific combination of functional groups and the presence of the oxazine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
CAS 编号 |
392736-11-7 |
|---|---|
分子式 |
C9H13NO3S |
分子量 |
215.27 g/mol |
IUPAC 名称 |
5-butyl-4-hydroxy-2-methylsulfanyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C9H13NO3S/c1-3-4-5-6-7(11)10-9(14-2)13-8(6)12/h11H,3-5H2,1-2H3 |
InChI 键 |
DXJBDWOCWRXBON-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(N=C(OC1=O)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















